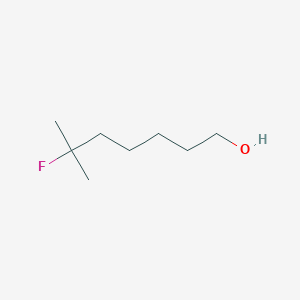

6-Fluoro-6-methyl-1-heptanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17FO |

|---|---|

Molecular Weight |

148.22 g/mol |

IUPAC Name |

6-fluoro-6-methylheptan-1-ol |

InChI |

InChI=1S/C8H17FO/c1-8(2,9)6-4-3-5-7-10/h10H,3-7H2,1-2H3 |

InChI Key |

CSALSJNVKGHHCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCO)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Fluoro 6 Methyl 1 Heptanol

Direct Fluorination Approaches

Direct fluorination strategies involve the introduction of the fluorine atom onto a precursor molecule that already contains the complete carbon skeleton of the target compound. The most logical precursor for 6-fluoro-6-methyl-1-heptanol is 6-methyl-1,6-heptanediol.

Electrophilic Fluorination Reagents and Reaction Mechanisms

Electrophilic fluorination reagents deliver an electrophilic fluorine species ("F+") to a nucleophilic center, such as an electron-rich carbon atom. alfa-chemistry.comworktribe.com In the context of synthesizing tertiary fluorides, this often involves the reaction of a tertiary alcohol with an electrophilic fluorinating agent. These reagents are known for their ability to fluorinate a variety of substrates, including ketones, thioethers, alkenes, and aromatic compounds. acsgcipr.org

The mechanism typically involves the activation of the N-F bond in the reagent, which then reacts with the nucleophilic substrate. acsgcipr.org For the synthesis of this compound from 6-methyl-1,6-heptanediol, the tertiary alcohol at C-6 would act as the nucleophile.

Common Electrophilic Fluorinating Reagents:

Selectfluor® (F-TEDA-BF4): A widely used, bench-stable, and crystalline reagent that is effective for the fluorination of a diverse range of substrates with minimal byproduct formation. mdpi.com

N-Fluorobenzenesulfonimide (NFSI): Another crystalline and air-stable reagent known for its selectivity and compatibility with various catalytic systems. mdpi.com

N-Fluoropyridinium salts: These reagents are also effective but can be more reactive and less stable than Selectfluor® or NFSI. alfa-chemistry.com

A significant challenge in using these reagents for a diol precursor is achieving regioselectivity, which is discussed in a later section.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). alfa-chemistry.com For the synthesis of this compound, this would typically involve the dehydroxyfluorination of the tertiary alcohol in 6-methyl-1,6-heptanediol.

The reaction mechanism for the deoxyfluorination of tertiary alcohols often proceeds through an SN1-type pathway. organic-chemistry.org The alcohol is first protonated or activated to form a good leaving group (e.g., water or an intermediate derived from the fluorinating reagent). Departure of the leaving group generates a tertiary carbocation, which is then attacked by a fluoride ion. organic-chemistry.org

Common Nucleophilic Deoxyfluorinating Reagents for Tertiary Alcohols:

Diethylaminosulfur Trifluoride (DAST) and Analogs (Deoxo-Fluor®): These are classic reagents for converting alcohols to alkyl fluorides. worktribe.comcas.cn However, they can be hazardous and may lead to elimination side products. cas.cn

PyFluor: An inexpensive and thermally stable deoxyfluorination reagent that often shows good selectivity with minimal formation of elimination byproducts. organic-chemistry.org

Methanesulfonic acid (MsOH) and Potassium Bifluoride (KHF2): This combination provides a metal-free and cost-effective method for the deoxyfluorination of tertiary alcohols, proceeding with high efficiency and avoiding elimination byproducts. organic-chemistry.org

Triphenylphosphine (B44618) (PPh3) based systems: In combination with reagents like N-iodosuccinimide (NIS) or 1,2-diiodoethane, PPh3 can activate the alcohol for subsequent fluorination with a fluoride source like Selectfluor. cas.cnorganic-chemistry.org

The table below summarizes some of these key nucleophilic fluorination reagents.

| Reagent/System | Key Features | Typical Reaction Type |

| DAST, Deoxo-Fluor® | Effective for alcohol deoxyfluorination. worktribe.comcas.cn | Nucleophilic Substitution |

| PyFluor | Thermally stable, less prone to elimination. organic-chemistry.org | Nucleophilic Substitution |

| MsOH / KHF2 | Inexpensive, metal-free, high-yielding for tertiary alcohols. organic-chemistry.org | Nucleophilic Substitution (SN1-type) |

| PPh3 / ICH2CH2I / Selectfluor | Efficient for tertiary alcohol dehydroxyfluorination. cas.cnorganic-chemistry.org | Nucleophilic Substitution |

Considerations for Regio- and Stereoselectivity in Fluorination Reactions

A critical challenge in the direct fluorination of a diol like 6-methyl-1,6-heptanediol is achieving regioselectivity—the selective fluorination of the tertiary alcohol over the primary alcohol.

Regioselectivity: Many fluorination methods are selective for tertiary alcohols. organic-chemistry.org For instance, the MsOH/KHF2 system is noted for its selectivity for tertiary alcohols, leaving other functional groups like primary alcohols intact. organic-chemistry.org This selectivity arises from the greater stability of the tertiary carbocation intermediate formed during the SN1-type reaction. organic-chemistry.org In contrast, fluorination of primary and secondary alcohols often proceeds via an SN2 mechanism, which is generally slower for tertiary centers due to steric hindrance. In cases where both primary and tertiary alcohols are present, careful selection of the fluorinating agent and reaction conditions is paramount to favor the desired product. beilstein-journals.org The use of protecting groups for the primary alcohol could be an alternative strategy to ensure selective fluorination at the tertiary position.

Stereoselectivity: Since the target molecule, this compound, does not have a chiral center at the fluorinated carbon, stereoselectivity is not a primary concern in its synthesis. However, it is a crucial consideration in the broader context of fluorination chemistry. numberanalytics.com The stereochemical outcome of a fluorination reaction depends heavily on the mechanism. numberanalytics.com SN2 reactions typically proceed with inversion of configuration, while SN1 reactions, which involve a planar carbocation intermediate, can lead to a mixture of enantiomers if the starting material is chiral. nih.gov The development of stereoselective fluorination methods is a significant area of research, with applications in the synthesis of chiral pharmaceuticals. numberanalytics.comrsc.org

De Novo Synthesis via Fluorinated Building Blocks

An alternative to direct fluorination is a de novo synthesis, which involves constructing the target molecule from smaller, pre-fluorinated fragments. This approach can circumvent the challenges of regioselectivity associated with direct fluorination.

Retrosynthetic Analysis Involving Fluorinated Synthons

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For this compound, a plausible retrosynthetic disconnection would be at the C4-C5 bond, leading to two key synthons: a fluorinated electrophile and a four-carbon nucleophile.

One potential retrosynthetic pathway could involve a Grignard reaction between a protected 4-bromobutanol and a fluorinated ketone, such as 2-fluoro-2-methylpropanal. However, the synthesis of such a fluorinated aldehyde might be challenging. A more practical approach would be to use a readily available fluorinated building block.

Incorporation of Pre-fluorinated Aliphatic or Methylated Chains

This strategy relies on the use of commercially available or easily synthesized fluorinated compounds that can be elaborated into the final product. youtube.commdpi.com For example, a synthesis could commence with a molecule like 1-bromo-2-fluoro-2-methylpropane. This building block could then be used in a coupling reaction with a suitable four-carbon fragment containing a protected alcohol.

Another approach could involve the synthesis of 1-bromo-6-fluoro-6-methylheptane, which has been reported in the literature. prepchem.com This intermediate could then undergo a nucleophilic substitution reaction with a hydroxide (B78521) source to yield the desired this compound. smolecule.com

The use of fluorinated building blocks is a powerful strategy in organofluorine chemistry, as it allows for the incorporation of fluorine at specific positions in a molecule with high control. youtube.commdpi.com

Application of Grignard Reactions or Hydroformylation with Fluorinated Precursors

The synthesis of this compound can be approached by building the carbon framework with the fluorine atom already incorporated in one of the precursors. Organometallic reactions such as Grignard additions and catalytic hydroformylation are powerful tools for this purpose.

Grignard Reactions

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. chemie-brunschwig.ch To synthesize a tertiary alcohol, a Grignard reagent is typically reacted with a ketone. masterorganicchemistry.comkhanacademy.org In the context of this compound, which contains a tertiary fluoride at the C6 position, a plausible retrosynthetic disconnection points to the reaction between a fluorinated ketone and a Grignard reagent bearing the rest of the carbon chain.

A hypothetical pathway involves the reaction of a Grignard reagent derived from a protected 5-halopentanol with a suitable fluorinated ketone. The Grignard reagent, acting as a nucleophile, would attack the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup would protonate the resulting alkoxide to yield the target tertiary alcohol structure, which in this case already contains the fluorine atom. The synthesis of the required fluorinated ketone precursor can be challenging, but methods for preparing α-fluoroketones are established. acs.org

Table 1: Hypothetical Grignard Reaction Strategy

| Reactant 1 (Grignard Reagent) | Reactant 2 (Fluorinated Ketone Precursor) | Intermediate Product | Final Product (after deprotection/workup) |

|---|---|---|---|

| MgBr(CH₂)₅OTHP (from 5-bromopentanol protected with THP) | F-C(O)-C(CH₃)₂R (a generic α-fluoroketone) | (THPO)(CH₂)₅-C(OH)(F)-C(CH₃)₂R | HO(CH₂)₅-C(F)(CH₃)₂ (this compound) |

Hydroformylation with Fluorinated Precursors

Hydroformylation, also known as oxo synthesis, is an industrial process for producing aldehydes from alkenes. This reaction introduces a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, typically using a transition metal catalyst, most commonly rhodium or cobalt. researchgate.net

To synthesize this compound via this method, a fluorinated alkene precursor is required. A suitable starting material would be 6-fluoro-6-methyl-1-hexene . The hydroformylation of this olefin would yield an isomeric mixture of aldehydes. The desired terminal aldehyde, 7-fluoro-7-methylheptanal , can be favored by careful selection of catalysts and ligands. Subsequent reduction of the aldehyde functional group, for instance using sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, would produce the target primary alcohol, this compound.

Table 2: Hydroformylation-Reduction Pathway

| Step | Reaction | Precursor | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Hydroformylation | 6-fluoro-6-methyl-1-hexene | CO, H₂, Rh-based catalyst (e.g., Rh(CO)₂(acac)/ligand) | 7-fluoro-7-methylheptanal |

| 2 | Reduction | 7-fluoro-7-methylheptanal | NaBH₄ or H₂/Pd-C | This compound |

Advanced Synthetic Transformations from Non-Fluorinated Analogues

An alternative to building the molecule with fluorine already present is to introduce the fluorine atom at a later stage of the synthesis onto a non-fluorinated analogue. This approach, known as late-stage fluorination, is of significant interest in medicinal chemistry for the rapid generation of fluorinated derivatives of complex molecules. rsc.orgmpg.de

Post-Synthetic Fluorination of 6-Methyl-1-heptanol (B128184) Derivatives

This strategy begins with a readily available, non-fluorinated skeleton, such as 6-methyl-1-heptanol or a derivative thereof. The key challenge lies in the selective introduction of a fluorine atom at the tertiary C6 position.

Deoxyfluorination of a Tertiary Alcohol Precursor

One of the most direct methods is deoxyfluorination, where a hydroxyl group is replaced with a fluorine atom. rsc.org For this route, the required precursor would be 6-methylheptane-1,6-diol (B51896) . The tertiary alcohol at the C6 position can be selectively targeted for fluorination over the primary alcohol at C1, often by protecting the primary alcohol first. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly used for this transformation. However, these reagents can sometimes lack functional group tolerance. rsc.org More recently, milder and more accessible reagent systems, such as a combination of methanesulfonic acid and potassium bifluoride, have been developed for the efficient deoxyfluorination of tertiary alcohols. organic-chemistry.org The reaction proceeds via an Sₙ1-type mechanism involving the formation of a tertiary carbocation, which is then trapped by a fluoride ion. organic-chemistry.org

Table 3: Comparison of Deoxyfluorination Reagents for Tertiary Alcohols

| Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Low temperature, aprotic solvent | Effective for many substrates | Thermally unstable, can promote elimination |

| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Low temperature, aprotic solvent | Higher thermal stability than DAST | Can be expensive, may require careful handling |

| Methanesulfonic acid / KHF₂ | 0 °C, solvent-free or in CH₂Cl₂ | Inexpensive, readily available reagents, high yields organic-chemistry.org | Strongly acidic conditions |

| Selectfluor® / Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I | Mild conditions | Activates hydroxyl group efficiently | Multi-component system, potential for side reactions organic-chemistry.org |

Direct C-H Fluorination

A more cutting-edge approach involves the direct replacement of a hydrogen atom with fluorine. The C(sp³)–H bond at the tertiary C6 position of a protected 6-methyl-1-heptanol is a potential target for such a transformation. While historically challenging, significant progress has been made in catalytic C-H fluorination. nih.govchinesechemsoc.org Manganese-based catalysts, including manganese porphyrin and manganese salen complexes, have been shown to effectively catalyze the fluorination of unactivated aliphatic C-H bonds using nucleophilic fluoride sources like silver fluoride (AgF) or tetrabutylammonium (B224687) fluoride. nih.govchinesechemsoc.org These reactions are thought to proceed through a high-valent manganese-oxo species that abstracts a hydrogen atom, followed by a fluorine rebound step. researchgate.net

Chemoenzymatic or Biocatalytic Approaches for Selective Fluorination

Biocatalysis offers a powerful strategy for performing highly selective and sustainable chemical transformations under mild conditions. acs.orgwur.nl While the direct enzymatic fluorination of 6-methyl-1-heptanol has not been specifically reported, several chemoenzymatic and biocatalytic methods exist for the synthesis of organofluorine compounds, which could be adapted for this purpose. escholarship.orgpnas.org

Engineered Fluorinating Enzymes

Nature has evolved a limited number of fluorinating enzymes, known as fluorinases, but their substrate scope is often narrow. A more versatile approach is the engineering of other enzymes to perform fluorination. For instance, heme proteins like cytochrome P450s and myoglobins have been engineered to catalyze the fluorination of unactivated C-H bonds. pnas.orgutdallas.edu By modifying the enzyme's active site, it is possible to create a catalyst that can accept a non-native substrate, such as a derivative of 6-methyl-1-heptanol, and selectively introduce a fluorine atom.

Biocatalytic Synthesis of Fluorinated Building Blocks

Another strategy is to use enzymes to construct key fluorinated intermediates. Aldolase enzymes have been successfully employed in C-C bond-forming reactions to generate tertiary fluorides from fluorinated keto-acid substrates. escholarship.org This biocatalytic approach provides access to chiral building blocks containing the crucial tertiary fluoride motif, which can then be converted to the final target molecule through conventional chemical steps. Furthermore, the enzymatic reduction of fluorinated ketones to produce chiral fluorinated alcohols is a well-established method, often achieving high enantioselectivity. acs.orgresearchgate.net

Table 4: Overview of Biocatalytic Strategies for Organofluorine Synthesis

| Biocatalytic Strategy | Enzyme Class | Transformation Type | Potential Application for this compound |

|---|---|---|---|

| Direct C-H Fluorination | Engineered Cytochrome P450s / Heme proteins pnas.org | C-H bond activation and fluorination | Late-stage fluorination of a protected 6-methyl-1-heptanol derivative. |

| C-C Bond Formation | Aldolases escholarship.org | Aldol addition with fluorinated nucleophiles | Synthesis of a chiral precursor containing the C(F)(CH₃)₂ moiety. |

| Ketone Reduction | Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) acs.org | Asymmetric reduction of a ketone to a secondary alcohol | Chiral synthesis of a fluorinated precursor containing a secondary alcohol. |

| Polyketide Synthesis | Engineered Polyketide Synthases (PKS) nih.gov | Incorporation of fluorinated extender units | Chemoenzymatic synthesis of a fluorinated polyketide backbone adaptable to the target structure. |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 6 Methyl 1 Heptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

NMR spectroscopy is an indispensable tool for the structural analysis of fluorine-containing organic molecules. The presence of the highly sensitive, 100% abundant ¹⁹F nucleus, in addition to ¹H and ¹³C nuclei, provides a wealth of structural information through chemical shifts and spin-spin coupling interactions. While specific experimental spectra for 6-fluoro-6-methyl-1-heptanol are not widely available in peer-reviewed literature, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures.

¹H NMR Spectroscopic Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are primarily influenced by proximity to the electron-withdrawing hydroxyl (-OH) and tertiary fluorine (-C(CH₃)₂F) groups.

The protons on the carbon bearing the hydroxyl group (H-1) would appear as the most downfield signal in the aliphatic region, typically a triplet around 3.6 ppm, due to the deshielding effect of the oxygen atom and coupling with the adjacent H-2 protons. The signal for the hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The methylene (B1212753) protons along the chain (H-2, H-3, H-4, H-5) would resonate as complex multiplets in the range of approximately 1.2 to 1.7 ppm. The protons on C-5, being closer to the fluorine atom, are expected to show additional coupling to fluorine (³JHF), further complicating their multiplet. The six protons of the two methyl groups at C-6 are equivalent and would appear as a single signal, a doublet around 1.3 ppm, due to coupling with the fluorine atom (³JHF).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | Variable | s (broad) | N/A |

| H-1 (-CH₂OH) | ~3.6 | t | ³JHH ≈ 6.5 |

| H-2 | ~1.55 | m | - |

| H-3, H-4 | ~1.4 | m | - |

| H-5 | ~1.6 | m | ³JHF ≈ 20 |

| H-7 (-C(CH₃)₂) | ~1.3 | d | ³JHF ≈ 21 |

¹³C NMR Spectroscopic Analysis: Carbon Environments and Fluorine Coupling

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to each unique carbon atom. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom into doublets. The magnitude of the coupling constant (ⁿJCF) decreases as the number of bonds (n) between the carbon and fluorine atoms increases.

The carbon directly bonded to the fluorine, C-6, will exhibit the largest C-F coupling constant (¹JCF), typically in the range of 160–190 Hz, and its chemical shift will be significantly downfield due to the electronegativity of fluorine. The methyl carbons (C-7) will appear as a doublet due to two-bond coupling (²JCF). C-5 and C-4 will also show smaller C-F couplings (³JCF and ⁴JCF, respectively). The carbon bearing the hydroxyl group, C-1, will be deshielded to around 62 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 (-CH₂OH) | ~62.5 | - |

| C-2 | ~32.0 | - |

| C-3 | ~22.0 | ⁴JCF ≈ 1-2 |

| C-4 | ~38.0 | ³JCF ≈ 4-5 |

| C-5 | ~20.0 | ²JCF ≈ 20-25 |

| C-6 (-CF(CH₃)₂) | ~95.0 | ¹JCF ≈ 170 |

| C-7 (-C(CH₃)₂) | ~25.0 | ²JCF ≈ 20-25 |

¹⁹F NMR Spectroscopic Analysis: Fluorine Environment and Spin-Spin Interactions

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal is expected. As the fluorine is attached to a tertiary carbon, its chemical shift is anticipated to be in the region of -130 to -150 ppm relative to CFCl₃. slideshare.net This signal would be extensively split due to couplings with nearby protons. The primary splitting pattern would be a multiplet (septet of triplets or more complex) arising from coupling to the six equivalent methyl protons (³JFH) and the two methylene protons on C-5 (³JFH).

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides substantial data, 2D NMR experiments are crucial for unambiguous assignment and structural confirmation. kashanu.ac.irmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network. Cross-peaks would confirm the connectivity of the aliphatic chain, for instance, between the protons on C-1 and C-2, C-2 and C-3, and so on, up to C-5. libretexts.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the proton signals to their respective carbon signals predicted in Tables 1 and 2. For example, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~62.5 ppm, confirming their assignment to C-1.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Differentiation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. whitman.edu This technique is well-suited for analyzing volatile compounds like this compound, allowing for the assessment of sample purity and the differentiation from isomers. Each compound will have a characteristic retention time in the GC column and a unique mass spectrum. While a GC-MS spectrum for this compound is available in commercial libraries, detailed fragmentation analysis is not published. nih.govspectrabase.com

The electron ionization (EI) mass spectrum is predicted to show a low-abundance or absent molecular ion peak (M⁺) at m/z 148, which is typical for primary alcohols. libretexts.orgwhitman.edu Key fragmentation pathways would include:

Loss of Water: A prominent peak at m/z 130 ([M-H₂O]⁺) resulting from the elimination of a water molecule from the alcohol. whitman.edu

Loss of Hydrogen Fluoride (B91410): A peak at m/z 128 ([M-HF]⁺) due to the elimination of HF, a common fragmentation for fluoroalkanes.

Alpha-Cleavage: Cleavage of the C1-C2 bond would be less favorable. However, cleavage adjacent to the tertiary carbon C-6 is likely.

Fragmentation of the Alkyl Chain: Cleavage along the carbon chain would produce a series of fragment ions separated by 14 mass units (CH₂). whitman.edu

A significant fragment would be expected at m/z 69, corresponding to the [C(CH₃)₂F]⁺ cation, and at m/z 43 for the isopropyl cation [CH(CH₃)₂]⁺ after rearrangement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing its exact mass with a high degree of accuracy, typically to within a few parts per million (ppm). This technique is crucial for confirming the molecular formula of a newly synthesized or isolated compound.

For this compound, the expected monoisotopic mass can be calculated based on its molecular formula, C₈H₁₇FO. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O), the theoretical exact mass is determined. This calculated value is then compared against the experimentally obtained mass from the HRMS instrument.

A search of chemical databases confirms that the exact mass for this compound is 148.126343 g/mol . acs.org An isomer, 6-fluoro-6-methylheptan-3-ol, also shares this same exact mass, highlighting the importance of using multiple analytical techniques for complete structural elucidation. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇FO |

| Theoretical Exact Mass ( g/mol ) | 148.126343 |

| Experimental Exact Mass ( g/mol ) | Hypothetical Value: 148.1265 |

| Mass Error (ppm) | Hypothetical Value: 1.06 |

Note: The experimental exact mass and mass error are hypothetical values for illustrative purposes, as specific experimental data for this compound was not found in the searched literature. In a typical research finding, the experimental value would be very close to the theoretical one.

The close agreement between the theoretical and a hypothetical experimental exact mass, with a low mass error, would provide strong evidence for the elemental composition of C₈H₁₇FO, thereby confirming the identity of the compound as this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule.

The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The most prominent of these would be the O-H stretching band of the primary alcohol, which typically appears as a strong, broad peak in the region of 3200-3550 cm⁻¹. instanano.com The broadness of this peak is due to hydrogen bonding between alcohol molecules. In a non-bonded or free state, this peak would appear as a sharp band between 3584-3700 cm⁻¹. instanano.com

The presence of the fluorine atom is expected to influence the vibrational frequencies of nearby bonds. Studies on fluorinated alcohols have shown that fluorination can affect the O-H stretching frequency. The C-F stretching vibration itself would be expected in the region of 1000-1400 cm⁻¹, although its exact position can be influenced by the surrounding molecular structure.

Other expected characteristic peaks include the C-H stretching vibrations of the aliphatic chain, which are typically observed between 2840-3000 cm⁻¹. instanano.com The C-O stretching vibration of the primary alcohol would likely appear in the range of 1050-1075 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3550 | Strong | Broad |

| C-H Stretch (Aliphatic) | 2840 - 3000 | Medium | Sharp |

| C-O Stretch (Primary Alcohol) | 1050 - 1075 | Strong | |

| C-F Stretch | 1000 - 1400 | Medium to Strong |

Note: The predicted wavenumbers are based on typical ranges for the respective functional groups and may vary slightly in the actual spectrum of this compound.

Analysis of the IR spectrum provides a rapid and non-destructive method for confirming the presence of the key hydroxyl and fluoro functional groups, which is essential for the structural verification of this compound.

Advanced Chromatographic Separations for Purity and Chiral Resolution

Since this compound possesses a chiral center at the carbon atom bonded to the fluorine and methyl groups, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is critical in many applications, particularly in the pharmaceutical and agrochemical industries. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and powerful techniques for separating enantiomers and quantifying their relative amounts.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers in the chromatographic column, thus allowing for their separation.

For a volatile compound like this compound, chiral GC is a suitable method. The use of derivatized cyclodextrins as chiral stationary phases is common for the separation of chiral alcohols. In some cases, derivatization of the alcohol to an ester or carbamate (B1207046) can enhance the separation. For instance, acetylation of chiral alcohols has been shown to improve their resolution on certain chiral GC columns. nih.gov

Alternatively, chiral HPLC can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation.

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating e.e. is:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 3: Hypothetical Chiral Chromatographic Separation Data for this compound

| Parameter | Chiral GC | Chiral HPLC |

| Column | Hypothetical: Cyclodextrin-based CSP | Hypothetical: Polysaccharide-based CSP |

| Mobile Phase/Carrier Gas | Hypothetical: Helium | Hypothetical: Hexane/Isopropanol (90:10) |

| Retention Time (Enantiomer 1) | Hypothetical: 15.2 min | Hypothetical: 12.5 min |

| Retention Time (Enantiomer 2) | Hypothetical: 16.8 min | Hypothetical: 14.1 min |

| Resolution (Rs) | Hypothetical: > 1.5 | Hypothetical: > 1.5 |

| Enantiomeric Excess (e.e.) (%) | Hypothetical: 98% | Hypothetical: 98% |

Note: The data in this table are hypothetical and serve to illustrate the type of results obtained from a chiral chromatographic analysis. The specific column, conditions, and results would need to be determined experimentally.

The successful separation of the enantiomers of this compound with a resolution value greater than 1.5 indicates a baseline separation, which is essential for accurate quantification and the determination of enantiomeric excess.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 6 Methyl 1 Heptanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular geometry, electronic structure, and reactivity without the need for empirical data.

Density Functional Theory (DFT) has become a important tool in computational chemistry for its balance of accuracy and computational cost. rsc.org For 6-Fluoro-6-methyl-1-heptanol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the optimized molecular geometry and explore its conformational landscape. researchgate.net

The flexible seven-carbon chain of this compound allows for numerous conformers due to rotation around the C-C single bonds. A systematic conformational search can identify the low-energy conformers and their relative stabilities. The presence of the bulky tert-butyl-like group at C6 and the polar hydroxyl group at C1 significantly influences the conformational preferences. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or other parts of the alkyl chain might also play a role in stabilizing certain conformations.

A hypothetical conformational analysis would likely reveal that staggered conformations along the carbon backbone are energetically favored over eclipsed ones. The relative energies of different conformers, arising from the orientation of the hydroxyl group and the fluorine-bearing carbon, can be calculated to determine the most stable structures at a given temperature.

Table 1: Hypothetical Relative Energies of Selected Conformers of this compound Calculated using DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended anti-periplanar chain | 0.00 (Reference) |

| B | Gauche interaction between C1-OH and C3 | +0.65 |

| C | Conformation allowing for weak intramolecular H-bond between OH and F | -0.20 |

| D | Sterically hindered conformation with C1-OH and C6-F in proximity | +2.50 |

Note: This table is for illustrative purposes and the values are hypothetical.

Ab initio methods, which are based on first principles without empirical parameterization, are highly valuable for predicting spectroscopic properties. publicationslist.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. liverpool.ac.uk For this compound, ab initio calculations, such as those employing Gauge-Including Atomic Orbitals (GIAO) within a DFT or Hartree-Fock framework, can provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. publicationslist.orgnih.gov

The calculated chemical shifts can aid in the structural elucidation of the molecule. The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment, and its prediction can confirm the presence and nature of the C-F bond. Similarly, the ¹³C NMR chemical shifts of the carbons near the fluorine atom (C5, C6, C7, and the methyl carbons) will be significantly influenced by the fluorine's electronegativity. The ¹H NMR spectrum would show characteristic signals for the protons of the CH₂OH group, the methylene (B1212753) groups along the chain, and the methyl groups. The accuracy of these predictions is often enhanced by considering solvent effects, either implicitly through continuum models or explicitly. researchgate.netacs.org

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted Chemical Shift (ppm) |

| H1 (on C1) | 3.65 |

| H2 (on C1) | 3.65 |

| H (on OH) | 1.80 |

| C1 | 62.5 |

| C6 | 95.2 (due to F) |

| C(CH₃) | 25.8 |

| F | -145.3 |

Note: This table is for illustrative purposes and the values are hypothetical.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atom in the hydroxyl group, making this site susceptible to electrophilic attack. The LUMO is likely to be centered around the antibonding σ* orbital of the C-F bond, indicating that this bond would be the site of nucleophilic attack, potentially leading to substitution or elimination reactions under appropriate conditions. The HOMO-LUMO gap can be calculated to estimate the molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov

The visualization of the HOMO and LUMO surfaces provides a clear picture of the electron density distribution and helps in predicting the regioselectivity of reactions. nih.gov

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide high accuracy for smaller systems or single conformations, molecular mechanics and dynamics are better suited for exploring the vast conformational space of flexible molecules and their behavior over time.

Molecular mechanics (MM) force fields, such as AMBER or OPLS, offer a computationally efficient way to explore the conformational space of large molecules. arxiv.org For this compound, a thorough conformational search using MM methods can identify a large number of local energy minima. The most stable of these can then be subjected to higher-level DFT calculations for more accurate energy evaluation. acs.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational flexibility. mit.edu By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and the populations of various conformational states at a given temperature. This information is crucial for understanding the average structure and properties of the molecule in a real-world environment.

The behavior of this compound in solution is governed by its interactions with solvent molecules. rsc.org MD simulations are an excellent tool for studying these interactions. By placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like hexane), the simulations can model the solvation process and the structure of the solvent shell around the solute. acs.org

These simulations can reveal the nature and strength of intermolecular hydrogen bonds between the hydroxyl group of this compound and polar solvent molecules. They can also provide insights into how the solvent influences the conformational equilibrium of the molecule. For instance, in a polar solvent, conformations that expose the polar hydroxyl group may be favored, while in a non-polar solvent, conformations with intramolecular interactions might be more stable. The study of solvent effects is critical for accurately predicting properties such as solubility and reactivity in different media.

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. By employing sophisticated quantum mechanical calculations, researchers can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This allows for a detailed, step-by-step understanding of how chemical transformations occur.

For the synthesis and subsequent reactions of this compound, computational methods can predict the most likely pathways, calculate reaction rates, and explain the origins of selectivity. Techniques such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy for systems of this size. rsc.org The choice of functional and basis set is critical and is typically benchmarked against experimental data or higher-level calculations to ensure reliability. researchgate.net The inclusion of solvent effects, often through Polarizable Continuum Models (PCM), is also crucial for accurately representing reaction conditions. beilstein-journals.org

A key aspect of understanding any chemical reaction is the characterization of its transition state (TS) — the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which governs the reaction rate. Computational chemistry provides robust methods for locating these fleeting structures and calculating their energies. princeton.edu

A plausible synthetic route to this compound is the nucleophilic fluorination of a suitable precursor, such as 6-methylheptane-1,6-diol (B51896) or its corresponding tosylate, using a fluoride (B91410) source like potassium fluoride (KF), often assisted by a phase-transfer catalyst such as a crown ether. acs.orgresearchgate.net Computational modeling of this S_N2-type reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (e.g., the alcohol precursor complexed with the fluorinating agent), the product (this compound), and any intermediates.

Transition State Searching: Employing algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods to locate the transition state structure.

Frequency Calculations: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to the connected reactant and product, confirming that the identified TS is indeed the correct one for the reaction of interest.

The data generated from these calculations can be compiled to create a reaction energy profile, providing a clear visualization of the energy changes throughout the reaction.

Hypothetical Reaction Profile Data for Fluorination of 6-methylheptane-1,6-diol

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| R | Reactant Complex (Diol + KF-18-crown-6) | 0.00 |

| TS1 | Transition State for Fluorination at C6 | +22.5 |

| P | Product Complex (this compound + KOH-18-crown-6) | -5.8 |

This table is illustrative and presents hypothetical data for the purpose of demonstrating the output of a computational study. Actual values would be derived from specific DFT calculations.

Selectivity is a critical consideration in organic synthesis. Computational chemistry offers powerful predictive capabilities for understanding and rationalizing the different forms of selectivity observed in chemical reactions. By comparing the energy barriers of competing transition states, one can predict the major product. A difference in activation energies (ΔΔG‡) of just 1.4 kcal/mol corresponds to a product ratio of approximately 90:10 at room temperature.

Regioselectivity

In the synthesis of this compound from a precursor with multiple potential reaction sites, regioselectivity is key. For example, if a starting material like 6-methylhept-6-ene-1-ol were to undergo hydrofluorination, the fluorine atom could potentially add to either carbon of the double bond. Computational methods can determine the preferred site of attack by comparing the activation energies of the two possible transition states. nih.govacs.org The transition state leading to the formation of the tertiary fluoride at the C6 position is expected to be significantly lower in energy due to the stabilizing effect of the methyl group on the partial positive charge that develops in the transition state (Markovnikov's rule).

Hypothetical Energy Barriers for Competing Regioisomeric Pathways

| Pathway | Product Formed | Calculated Activation Barrier (ΔΔG‡, kcal/mol) | Predicted Product Ratio (C6:C7) |

|---|---|---|---|

| Path A (C6 Attack) | This compound | 0.0 (Reference) | >99 |

This table is illustrative and presents hypothetical data. The energy difference is chosen to reflect the strong electronic preference for forming the more substituted carbocationic intermediate.

Diastereo- and Enantioselectivity

If the synthesis of this compound involves the creation of a chiral center, or if the starting material is already chiral, computational studies can predict the diastereomeric or enantiomeric outcome. For instance, the reduction of a hypothetical precursor ketone, 6-fluoro-1-hydroxyheptan-2-one, could generate two diastereomers. Similarly, an enantioselective fluorination using a chiral catalyst would proceed through diastereomeric transition states. nih.gov

By modeling the transition state structures for the formation of each stereoisomer, chemists can understand the origin of selectivity. The favored transition state is typically the one that minimizes unfavorable steric interactions and maximizes stabilizing interactions between the substrate and the catalyst or reagent. researchgate.net Comparing the Gibbs free energies of these competing transition states allows for a quantitative prediction of the enantiomeric excess (ee) or diastereomeric ratio (dr).

Chemical Reactivity and Transformation Pathways of 6 Fluoro 6 Methyl 1 Heptanol

Reactions Involving the Primary Hydroxyl Group

The primary alcohol functionality is a versatile handle for numerous chemical modifications. These reactions typically involve the oxygen-hydrogen bond or the carbon-oxygen bond, leading to a variety of important chemical derivatives.

Esterification: 6-Fluoro-6-methyl-1-heptanol can be readily converted to its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is reversible. For a more efficient and irreversible reaction, acid chlorides are often used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. google.com These esterification reactions are fundamental for creating derivatives with modified physical and chemical properties. google.com

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.org This reaction involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. masterorganicchemistry.com Given that this compound is a primary alcohol, this reaction is expected to proceed efficiently with methyl and primary alkyl halides. masterorganicchemistry.com Fluorinated ethers can also be synthesized through the addition of alcohols to epoxides. fluorine1.rufluorine1.ru

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. masterorganicchemistry.com

Oxidation to Aldehydes: The selective oxidation to the corresponding aldehyde, 6-fluoro-6-methyl-1-heptanal, requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. d-nb.info Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are commonly employed for this transformation in anhydrous solvents. masterorganicchemistry.com Another effective method is the TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) as the terminal oxidant, which can be highly selective for primary alcohols. d-nb.info

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 6-fluoro-6-methyl-1-heptanoic acid. acs.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 and H2SO4, also known as the Jones reagent), or nitric acid. acs.org A milder, more recent method involves the use of Selectfluor in combination with sodium bromide in an aqueous solvent system, which can efficiently oxidize primary alcohols to carboxylic acids. nih.gov The general pathway for the oxidation of a primary alcohol involves its conversion to an aldehyde, which is then hydrated and further oxidized to the carboxylic acid. taylorandfrancis.com

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides. wikipedia.orgnih.govorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nrochemistry.com

For a primary alcohol like this compound, the reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group. nrochemistry.com This intermediate is then displaced by a nucleophile in a classic SN2 reaction. While stereochemical inversion is a key feature of the Mitsunobu reaction with secondary alcohols, for a primary, achiral alcohol like this compound, the reaction serves as a mild method to introduce various nucleophiles at the primary carbon. nih.govchemistrysteps.com The reaction is particularly useful when the nucleophile is a relatively acidic compound (pKa < 13). wikipedia.org

Reactions at the Fluoro-Substituted Carbon Center

The C6 carbon of this compound is a tertiary center, and the presence of the highly electronegative fluorine atom significantly influences its reactivity.

Direct nucleophilic substitution at a tertiary carbon is generally challenging. SN2 reactions are sterically hindered at tertiary centers, making them extremely slow and often nonexistent. youtube.com SN1 reactions, which proceed through a carbocation intermediate, are more plausible. However, the formation of a carbocation adjacent to a fluorine atom is a complex issue. While fluorine can stabilize a carbocation via lone-pair donation (resonance), its strong inductive electron-withdrawing effect is destabilizing. rsc.orgbeilstein-journals.orgnih.gov

For tertiary fluoroalkanes, nucleophilic substitution is generally difficult. organic-chemistry.org The C-F bond is very strong, making fluoride (B91410) a poor leaving group. Reactions that might proceed via an SN1 mechanism would require strongly ionizing conditions and would likely be complicated by elimination reactions. The synthesis of 1-bromo-6-fluoro-6-methylheptane from this compound has been reported, but this reaction transforms the hydroxyl group, not the C-F bond. prepchem.com Accessing the tertiary carbon for substitution would likely require harsh conditions, and the scope of such reactions is expected to be limited. ucla.edu

Rearrangement reactions often occur via carbocation intermediates. If a carbocation were to be generated at the C6 position of this compound (for instance, through the loss of a fluoride ion under superacidic conditions), the fluorine atom would play a significant role in the stability and potential rearrangement of this intermediate. researchgate.net

The electron-withdrawing nature of fluorine generally destabilizes an adjacent carbocation. beilstein-journals.orgnih.gov However, through-space electronic effects and the potential for fluorine to participate in neighboring group stabilization could influence reaction pathways. conicet.gov.ar For instance, theoretical studies have shown that fluorine substitution can affect the activation energies and thermodynamics of reactions involving cationic intermediates. researchgate.net While specific rearrangement pathways for a 6-fluoro-6-methylheptyl cation are not documented, general principles suggest that rearrangements, such as hydride or methyl shifts, could occur to form a more stable carbocation if a suitable pathway exists. However, the inherent stability of a tertiary carbocation might limit the driving force for such rearrangements unless a more stable, resonance-stabilized cation could be formed.

Reactivity of the Alkyl Chain and Methyl Branch

The reactivity of the alkyl chain and the gem-dimethyl group in this compound is influenced by the presence of the fluorine atom and the primary alcohol functional group. These features allow for a range of chemical transformations, particularly through modern synthetic methodologies like selective C-H functionalization and radical reactions.

Selective C-H Functionalization Strategies

The selective functionalization of C(sp³)–H bonds in aliphatic molecules is a formidable challenge in organic synthesis. However, recent advancements have provided pathways to achieve this with increasing precision. For a molecule like this compound, the primary alcohol can act as a directing group, guiding catalysts to activate specific C-H bonds along the alkyl chain.

Transition metal catalysis, often employing palladium, rhodium, or iron, is a primary strategy for such transformations. rsc.orgbeilstein-journals.org The hydroxyl group can coordinate to the metal center, forming a metallacycle intermediate that facilitates the cleavage of a specific C-H bond, typically at the γ or δ position. While specific studies on this compound are not prevalent, principles from similar aliphatic alcohols can be applied. For instance, manganese-catalyzed C-H fluorination has been demonstrated for various aliphatic substrates, tolerating functional groups like tertiary alcohols. nih.gov

Photocatalysis offers another powerful tool for C-H functionalization. researchgate.net In the context of aliphatic alcohols, O-directed C-H fluorination can be achieved, often targeting the δ-position through a 1,5-hydrogen atom transfer (HAT) mechanism. researchgate.net This strategy could potentially be applied to introduce further functionality to the alkyl backbone of this compound.

The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to remarkably enhance the reactivity and selectivity of C-H activation reactions, which could be a critical factor in developing functionalization strategies for fluorinated substrates themselves. rsc.org

Table 1: Potential C-H Functionalization Strategies and Target Positions

| Strategy | Catalyst/Reagent Type | Potential Target Position on Heptanol (B41253) Chain | Mechanism Highlight |

|---|---|---|---|

| Directed C-H Activation | Palladium, Rhodium, or Iron complexes | γ (C4), δ (C5) | Formation of a metallacycle intermediate via coordination to the hydroxyl group. |

| Photocatalytic HAT | Visible-light photocatalyst + Fluorinating agent | δ (C5) | 1,5-Hydrogen Atom Transfer from the carbon backbone to an oxygen-centered radical. researchgate.net |

Radical Reactions and Their Application to this compound

Radical reactions provide a complementary approach to functionalizing the alkyl chain of this compound. The generation of carbon-centered radicals along the chain allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

One common method involves the generation of an alkoxy radical from the primary alcohol, which can then undergo a 1,5-HAT to generate a carbon-centered radical at the δ-position (C5). This δ-radical is a key intermediate that can be trapped by various radical acceptors. For instance, this strategy has been used for the δ-trifluoromethylthiolation of N-alkylamide derivatives, a process that could be adapted for alcohols. researchgate.net

The presence of the tertiary fluoride at C6 introduces specific electronic effects. While the fluorine atom is highly electron-withdrawing, the gem-dimethyl groups are electron-donating. Fluoroalkyl radicals themselves have distinct properties; for example, the trifluoromethyl radical (CF₃•) is electrophilic, while the difluoromethyl radical (HCF₂•) is more nucleophilic. rsc.orgacs.org The radical character at positions adjacent to the C-F bond would be influenced by these competing effects.

A synthesis of a related compound, 1-bromo-6-fluoro-6-methylheptane, has been documented, which proceeds by reacting this compound with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). drugfuture.com This transformation highlights the reactivity of the primary alcohol, converting it into a good leaving group and subsequently a bromide, which can itself be a precursor for further radical or nucleophilic substitution reactions.

Influence of Fluorine on General Reaction Pathways

Inductive and Resonance Effects on Reaction Rates and Selectivity

The primary electronic influence of the fluorine atom is its strong negative inductive effect (-I effect). As the most electronegative element, fluorine withdraws electron density through the sigma bonds of the carbon chain. masterorganicchemistry.com This effect propagates along the chain, although its magnitude diminishes with distance. chemistrysteps.com

Key Impacts of the Inductive Effect:

Acidity of the Alcohol: The electron-withdrawing nature of fluorine stabilizes the corresponding alkoxide conjugate base. This increases the acidity of the alcohol compared to its non-fluorinated counterpart, 6-methyl-1-heptanol (B128184). For comparison, the pKa of ethanol (B145695) is approximately 16, while that of 2,2,2-trifluoroethanol (B45653) is significantly lower at 12.4, indicating stronger acidity. masterorganicchemistry.comfiveable.me

Reactivity of C-H Bonds: The inductive effect lowers the electron density at nearby C-H bonds, making them less susceptible to electrophilic attack but potentially more reactive towards certain radical or oxidative processes.

Nucleophilicity of the Alcohol: The reduced electron density on the oxygen atom decreases its nucleophilicity, potentially slowing down reactions where the alcohol acts as a nucleophile, such as in esterification or etherification reactions.

While fluorine possesses lone pairs that can participate in resonance (or mesomeric) effects (+M effect), this is generally weak and less significant in saturated aliphatic systems compared to its powerful inductive effect. quora.com In the case of halides, the inductive effect is typically the dominant factor influencing reactivity in non-conjugated systems. quora.com

Table 2: Comparison of Electronic Effects

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to fluorine's high electronegativity. | Increases alcohol acidity; decreases nucleophilicity of the oxygen; influences reactivity of adjacent C-H bonds. masterorganicchemistry.comchemistrysteps.com |

| Resonance Effect (+M) | Donation of lone-pair electrons into adjacent π-systems. | Generally considered negligible in this saturated aliphatic compound. quora.com |

Stability and Reactivity of Fluorinated Aliphatic Alcohols under Various Conditions

The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), imparting significant thermal and chemical stability to the molecule. However, the molecule's stability can be compromised under specific conditions, particularly strong basic conditions.

Studies on fluorotelomer alcohols have shown that they can be unstable in the presence of a base, undergoing elimination of hydrogen fluoride (HF). nih.gov This decomposition is often facilitated by an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom on a nearby carbon. For this compound, the distance between the C1-hydroxyl and the C6-fluorine is likely too great for a stable intramolecular hydrogen bond to facilitate such an elimination directly. However, under strongly basic conditions where the alcohol is deprotonated, other base-induced elimination pathways could be possible, though likely requiring harsh conditions.

The reactivity of fluorinated alcohols can also be harnessed for synthesis. For instance, reaction with diethylaminosulfur trifluoride (DAST) is a known method to convert a hydroxyl group into a fluorine atom. drugfuture.com Conversely, the hydroxyl group in this compound can be transformed into other functional groups using standard organic reactions, although reaction rates may be affected by the distal fluorine atom as previously discussed. The stability of the tertiary fluoride allows for a wide range of transformations at the primary alcohol function, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to halides and other leaving groups. smolecule.com

6 Fluoro 6 Methyl 1 Heptanol As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Other Fluorinated Aliphatic Compounds

The presence of both a hydroxyl group and a fluorine atom makes 6-fluoro-6-methyl-1-heptanol a versatile starting material for the synthesis of a range of other fluorinated aliphatic compounds. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, 6-fluoro-6-methylheptanal and 6-fluoro-6-methylheptanoic acid, respectively. These derivatives serve as key intermediates for further synthetic transformations, including the formation of esters, amides, and other carbonyl-containing molecules, all while retaining the unique fluorinated moiety.

Furthermore, the tertiary fluoride (B91410) in this compound imparts specific properties to the resulting aliphatic chains, such as increased lipophilicity and metabolic stability, which are highly desirable in the design of bioactive molecules.

Precursor for Advanced Fluorinated Materials (e.g., Polymers, Surfactants)

The distinct amphiphilic nature of this compound, with its polar alcohol head and nonpolar fluorinated tail, positions it as a valuable precursor for the development of advanced fluorinated materials. In the realm of polymer chemistry, this alcohol can be transformed into monomers suitable for polymerization reactions. acs.org For example, esterification of the alcohol with acrylic acid or methacrylic acid would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. The incorporation of such fluorinated monomers into polymer chains can significantly alter the material's properties, leading to enhanced thermal stability, chemical resistance, and low surface energy. acs.org

Similarly, this compound can serve as a foundational building block for the synthesis of fluorinated surfactants. By chemically modifying the hydroxyl group to introduce a hydrophilic head group, such as a sulfate, phosphate, or polyethylene (B3416737) glycol chain, novel surfactants with unique aggregation behavior and surface activity can be created. These surfactants are of interest for a variety of applications, including as emulsifiers, foaming agents, and dispersing agents in specialized formulations. The non-fluorinated analogue, 6-methyl-1-heptanol (B128184), is known to be a precursor for surfactants and plasticizers, suggesting a parallel application for its fluorinated counterpart. smolecule.com

Integration into Chiral Synthesis of Fluorinated Molecules

The synthesis of single-enantiomer fluorinated molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a chiral molecule is often dependent on its stereochemistry. While this compound is not inherently chiral, its functional handle allows for its integration into chiral synthetic routes.

One approach involves the enzymatic resolution of a racemic mixture of a derivative of this compound. For instance, lipase-catalyzed acylation or deacylation can selectively produce one enantiomer of an esterified derivative, which can then be separated from the remaining unreacted enantiomer of the alcohol. Alternatively, the alcohol can be reacted with a chiral auxiliary to form diastereomers that can be separated by conventional methods like chromatography or crystallization. Following separation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched fluorinated building block. The acylation of chiral alcohols is a common procedure to enhance separation and analysis in chiral gas chromatography. nih.gov

Application in the Construction of Functionalized Aliphatic Chains

The strategic placement of the fluorine atom and the primary alcohol in this compound provides a robust framework for the construction of more complex, functionalized aliphatic chains. The alcohol group serves as a versatile anchor point for chain extension and functional group interconversion.

For example, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution with a variety of carbon and heteroatom nucleophiles. This enables the introduction of azides, cyanides, thiols, and other functional groups, leading to a diverse array of derivatized aliphatic chains. Furthermore, the alcohol can participate in carbon-carbon bond-forming reactions, such as the Wittig reaction after oxidation to the corresponding aldehyde, or as a nucleophile in etherification reactions. These strategies allow for the elongation and elaboration of the aliphatic backbone, while the tertiary fluorine atom provides a stable and lipophilic element within the final molecular structure. The functionalization of C-H bonds, although challenging, also presents an opportunity for derivatizing such complex molecules. acs.org

Synthetic Intermediate for Agrochemicals or Specialty Chemicals

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. tcichemicals.com Given its structure, this compound represents a potential intermediate in the synthesis of novel agrochemicals. The lipophilic, fluorinated aliphatic chain could be incorporated into the structure of herbicides, insecticides, or fungicides to improve their performance. For instance, it could be used to synthesize side chains of active ingredients, potentially influencing their binding affinity to biological targets. The use of alkyl esters of polycarboxylic acids in agrochemical formulations is a known practice. google.com

In the realm of specialty chemicals, the unique properties conferred by the fluorine atom make this compound an attractive building block. Its derivatives could find use in the formulation of specialized lubricants, coatings, and electronic materials where properties like hydrophobicity, thermal stability, and low refractive index are desired. The general class of heptanols are known to be valuable intermediates in the production of pharmaceuticals and agrochemicals. alibaba.com

Emerging Research Avenues and Future Directions for 6 Fluoro 6 Methyl 1 Heptanol Studies

Development of Novel Catalytic Systems for Its Synthesis and Transformations

The synthesis and functionalization of 6-Fluoro-6-methyl-1-heptanol are pivotal areas of research, with a strong focus on developing efficient and selective catalytic systems. Given its structure as a primary alcohol, a significant research thrust is the use of transition-metal-catalyzed reactions that leverage the hydroxyl group as a reactive handle.

One of the most promising strategies involves "borrowing hydrogen" or "hydrogen autotransfer" catalysis. acs.org This methodology uses a catalyst to temporarily "borrow" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde (6-fluoro-6-methylheptanal). This highly reactive intermediate can then participate in various carbon-carbon or carbon-nitrogen bond-forming reactions before the catalyst returns the hydrogen, regenerating the alcohol functionality in the final product structure or eliminating water to form a new product. acs.org For instance, this approach enables the α-alkylation of ketones using alcohols, a powerful tool for C-C bond formation. dtu.dk

Another key area is acceptorless dehydrogenative coupling (ADC), where the alcohol is again oxidized to an aldehyde, releasing hydrogen gas as the only byproduct. An earth-abundant, nickel-based catalytic system has been effectively used for the acceptorless dehydrogenative strategy to synthesize polyfluoroalkylated bis-indoles from polyfluorinated alcohols. researchgate.net This highlights a direct pathway for transforming simple fluoroalcohols into more complex, biologically relevant scaffolds. researchgate.net

Furthermore, fluorous catalysis, which utilizes catalysts bearing perfluorinated ponytails, offers unique advantages for reactions involving fluorinated substrates like this compound. These catalysts are often soluble in fluorinated solvents, allowing for easy separation and recycling of the catalyst from the organic product phase—a significant benefit for sustainable chemical processes. researchgate.net Palladium complexes with fluorous ligands, for example, have been successfully employed in Mizoroki-Heck arylations and Suzuki-Sonogashira coupling reactions. researchgate.net

The selective oxidation of the primary alcohol group to either an aldehyde or a carboxylic acid represents another important transformation. While some systems using iron(III) chloride and nitric acid are effective for oxidizing secondary alcohols, they show limited reactivity with primary alcohols under the same conditions. acs.org This selectivity presents an opportunity for developing new catalytic systems specifically tailored for the controlled oxidation of primary fluoroalcohols.

Table 1: Overview of Catalytic Systems for Alcohol Transformations

| Catalytic Strategy | Metal/Catalyst Type | Potential Transformation of this compound | Research Findings/Relevance |

|---|---|---|---|

| Borrowing Hydrogen | Transition Metals (e.g., Pd, Ru, Ir) | C-C and C-N bond formation via an aldehyde intermediate | Enables alkylation of ketones, nitriles, and amines using the alcohol as an alkylating agent. acs.orgdtu.dk |

| Acceptorless Dehydrogenative Coupling | Nickel-based systems | Synthesis of complex molecules (e.g., bis-indoles) | Demonstrates the use of fluoroalcohols as building blocks for biologically relevant structures. researchgate.net |

| Fluorous Biphasic Catalysis | Palladium with fluorous ligands | Cross-coupling reactions (e.g., Suzuki, Heck) | Allows for efficient catalyst recovery and reuse, enhancing process sustainability. researchgate.net |

| Selective Oxidation | Iron(III) Chloride / HNO₃ | Oxidation to aldehyde or carboxylic acid | Current systems are more selective for secondary alcohols, indicating a need for new catalyst development for primary fluoroalcohols. acs.org |

Exploration of Sustainable and Green Chemistry Approaches for its Production and Utilization

The principles of green chemistry are increasingly guiding research into the production and use of this compound. The focus is on minimizing environmental impact by improving reaction efficiency, reducing waste, and using less hazardous materials.

A primary green strategy is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or metal nanoparticles. dtu.dk These catalysts exist in a different phase from the reaction mixture, making them easy to separate and reuse over multiple cycles, which reduces metal leaching and waste. dtu.dk The development of catalysts based on earth-abundant metals like nickel or iron is also a key green objective, moving away from more expensive and less abundant precious metals like palladium, iridium, and ruthenium. researchgate.netacs.org

The choice of solvent is another critical factor in green chemistry. acs.org Research is moving towards using more environmentally benign solvents or, ideally, solvent-free conditions. The unique properties of fluorinated compounds may allow for the use of fluorous biphasic systems, where the fluorinated catalyst and reactants can be easily separated from non-fluorinated products, facilitating solvent and catalyst recycling. researchgate.net

Furthermore, alternative energy sources are being explored to drive reactions more efficiently. Microwave-assisted organic synthesis, for instance, can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. univpancasila.ac.id This technique is applicable to a wide range of reactions, including condensations and couplings, that could be relevant to the transformations of this compound. univpancasila.ac.id One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also align with green chemistry goals by saving time, solvents, and resources. ijrcs.org

Table 2: Green Chemistry Principles in the Context of this compound

| Green Chemistry Principle | Application to this compound | Potential Benefits |

|---|---|---|

| Catalysis | Use of reusable heterogeneous catalysts (e.g., Pd/C) and earth-abundant metals (e.g., Ni). dtu.dkresearchgate.net | Reduced waste, lower cost, minimized metal contamination of products. |

| Atom Economy | Employing atom-efficient reactions like dehydrogenative couplings that produce only H₂ as a byproduct. researchgate.net | Maximizes the incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents | Utilizing fluorous biphasic systems or greener solvent alternatives based on safety and environmental impact guides. researchgate.netacs.org | Reduced environmental footprint and improved process safety. |

| Energy Efficiency | Application of microwave irradiation to accelerate reaction rates. univpancasila.ac.id | Shorter reaction times, lower energy consumption, often cleaner product profiles. |

| Waste Prevention | Designing one-pot synthesis pathways to avoid intermediate isolation and purification steps. ijrcs.org | Reduced solvent usage, less material loss, and increased overall efficiency. |

Investigation of Its Role in Chemical Biology and as a Tool for Natural Product Derivatization

The incorporation of fluorine into organic molecules is a powerful strategy in chemical biology and medicinal chemistry. The fluorine atom can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity. This makes this compound a potentially valuable building block for creating novel chemical probes and derivatizing natural products to enhance their biological activity.

One key application is in the synthesis of biologically active compounds. For example, polyfluorinated alcohols serve as precursors for synthesizing polyfluoroalkylated bis-indoles, a class of compounds with established biological relevance. researchgate.net By using this compound as a synthon, researchers can introduce a specific fluorinated motif into larger, more complex molecules to modulate their interaction with biological targets.

Furthermore, the field of late-stage functionalization aims to directly modify complex molecules, such as natural products, at a late step in their synthesis. acs.org This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Mild, selective, iron-catalyzed reactions have been developed for the azidation of tertiary C-H bonds in complex substrates, including alcohol derivatives. acs.org Such methodologies could potentially be adapted to use this compound as a reagent or to modify the compound itself, installing a chemical handle (like an azide) for "click chemistry" applications. This would enable it to be attached to fluorescent tags or affinity probes to help identify the biological targets of active molecules. acs.org

The presence of the fluorine atom also makes this compound an excellent candidate for use as a ¹⁹F NMR probe. researchgate.net Due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems, molecules containing fluorine can be used to study binding events and conformational changes in proteins and other biomolecules. researchgate.net

Table 3: Potential Applications in Chemical Biology and Derivatization

| Application Area | Approach | Rationale / Potential |

|---|---|---|

| Bioactive Molecule Synthesis | Use as a building block in multi-step synthesis. | Introduce a specific fluoroalkyl group to create analogs of known bioactive compounds, such as bis-indoles. researchgate.net |

| Natural Product Derivatization | Employ in late-stage functionalization reactions. | Modify complex natural products to improve their pharmacological properties (e.g., metabolic stability). acs.org |

| Chemical Probe Development | Functionalize the alcohol and attach it to reporter tags (e.g., fluorophores, biotin). | Create tools for target identification and validation in chemical biology. acs.org |